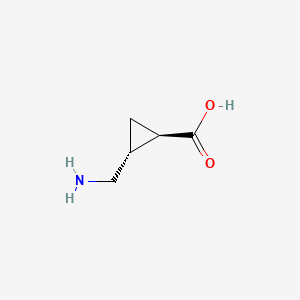

(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with an aminomethyl group attached to the cyclopropane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The resulting cyclopropane derivatives can then be functionalized to introduce the aminomethyl group and carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant Development

Research has demonstrated that derivatives of (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid exhibit promising antidepressant activity. A study synthesized various 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives and evaluated their efficacy through animal testing. Results indicated that several compounds showed significant antidepressant effects with fewer side effects compared to traditional medications such as imipramine and desipramine.

Drug Design and Structure-Activity Relationships

Quantitative structure-activity relationship (QSAR) studies have shown that structural variations of this compound can significantly influence its biological effects, making it a valuable candidate for drug design. The compound has been explored for its potential to modulate neurotransmitter systems, particularly in treating neurological disorders.

Enzyme Inhibition Studies

O-Acetylserine Sulfhydrylase Inhibition

this compound has been identified as a non-natural small molecule inhibitor of O-acetylserine sulfhydrylase, an enzyme critical for cysteine biosynthesis. This inhibition suggests potential applications in metabolic engineering and therapeutic strategies targeting metabolic disorders. The compound's strong binding affinity to the enzyme has been characterized by a low micromolar dissociation constant, indicating its effectiveness as a therapeutic agent in metabolic regulation.

| Compound | Target Enzyme | Binding Affinity (Kd) | Potential Applications |

|---|---|---|---|

| This compound | O-acetylserine sulfhydrylase | Low micromolar | Metabolic regulation |

| 1-Aminocyclopropanecarboxylic Acid | Neuroprotective pathways | Moderate | Neurological treatments |

| 2-Aminocyclobutanecarboxylic Acid | Dopamine receptors | High | Psychiatric disorders |

Neuropharmacology

The compound's structural features allow it to interact with various biological targets, making it relevant in neuropharmacological research. Interaction studies using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have elucidated its binding affinities to receptors involved in neurotransmission. Modifications to the compound's structure can enhance or diminish its binding capabilities, which is crucial for optimizing drug efficacy.

Case Studies

Case Study 1: Antidepressant Activity Evaluation

A series of derivatives were synthesized from this compound and tested for their antidepressant activity in animal models. The results indicated that specific derivatives exhibited significant effects comparable to established antidepressants while showing minimal side effects.

Case Study 2: Enzyme Interaction Research

Research conducted on the compound's interaction with O-acetylserine sulfhydrylase revealed effective binding characteristics. The study quantified the dissociation constant (Kd), demonstrating the compound's strong affinity for the target enzyme, reinforcing its potential therapeutic applications in metabolic disorders.

Mécanisme D'action

The mechanism of action of (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold that influences the binding affinity and specificity of the compound towards its targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopropane-1,1-dicarboxylic acid: Another cyclopropane derivative with two carboxylic acid groups.

Cyclopropylamine: A simpler cyclopropane derivative with an amino group.

Cyclopropanecarboxylic acid: A basic cyclopropane derivative with a single carboxylic acid group.

Uniqueness

(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of both aminomethyl and carboxylic acid functional groups. This combination of features makes it a versatile building block for synthesizing complex molecules with potential biological activities .

Activité Biologique

(1R,2R)-2-(Aminomethyl)cyclopropane-1-carboxylic acid (often referred to as ACPC) is a chiral compound with a cyclopropane structure and an amino group attached to a carboxylic acid. This unique structure allows it to exhibit significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. Research has indicated its potential in modulating neurotransmitter systems and offering neuroprotective effects, making it a candidate for drug development targeting neurological disorders.

Structural Features

The structural configuration of ACPC is crucial for its biological activity. The presence of the cyclopropane ring combined with an aminomethyl group provides distinct properties that differentiate it from other amino acids and related compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Leucine | Aliphatic amino acid | Essential for protein synthesis |

| Cycloleucine | Cyclic structure | Inhibits protein synthesis |

| (S)-Proline | Pyrrolidine ring | Important in collagen formation |

| (S)-3-Amino-4-methylpentanoic acid | Branched-chain amino acid | Potential neuroprotective effects similar to ACPC |

ACPC’s mechanism of action involves its interaction with various molecular targets, such as receptors and enzymes. The compound fits into active sites of enzymes, potentially inhibiting their activity and affecting biochemical pathways. This interaction is crucial for understanding its pharmacodynamics and pharmacokinetics, which can lead to therapeutic applications.

Biological Activities

Research has shown that this compound exhibits several biological activities:

- Neuroprotective Effects : ACPC has been studied for its ability to protect neurons from damage, potentially through modulation of neurotransmitter systems.

- Influence on Neurotransmitter Release : It may enhance the release of certain neurotransmitters, contributing to its neuroprotective properties.

- Enzyme Modulation : Interaction studies indicate that ACPC can modulate enzyme functions, which is critical for various metabolic pathways.

Case Studies and Research Findings

- Neuroprotective Study : A study demonstrated that ACPC could significantly reduce neuronal cell death in models of neurodegeneration. The results indicated that treatment with ACPC led to improved survival rates of neurons under stress conditions.

- Receptor Interaction Analysis : In vitro studies showed that ACPC interacts with glutamate receptors, enhancing synaptic transmission. This interaction is essential for cognitive functions and memory formation.

- Pharmacological Evaluation : A pharmacokinetic study revealed that ACPC has favorable absorption characteristics and a suitable half-life for potential therapeutic use in neurological conditions.

Propriétés

Numéro CAS |

36489-13-1 |

|---|---|

Formule moléculaire |

C5H9NO2 |

Poids moléculaire |

115.13 g/mol |

Nom IUPAC |

(1S,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m0/s1 |

Clé InChI |

QUFMERRXRMSAPZ-IMJSIDKUSA-N |

SMILES |

C1C(C1C(=O)O)CN |

SMILES isomérique |

C1[C@H]([C@H]1C(=O)O)CN |

SMILES canonique |

C1C(C1C(=O)O)CN |

Synonymes |

2-(aminomethyl)cyclopropanecarboxylic acid 2-(aminomethyl)cyclopropanecarboxylic acid, (cis)-(+-)-isomer 2-(aminomethyl)cyclopropanecarboxylic acid, (cis)-isomer 2-(aminomethyl)cyclopropanecarboxylic acid, (trans)-(+-)-isomer cis-CAMP trans-CAMP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.